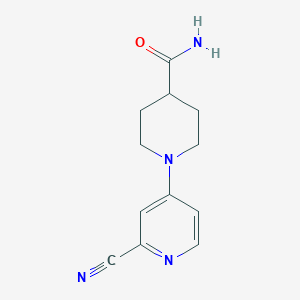
2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone is a novel compound that has gained significant scientific interest due to its potential therapeutic applications. This compound is also known by its chemical name, APPE, and is a member of the pyrrolidine family of compounds. APPE has been extensively studied for its pharmacological properties, which make it an attractive candidate for drug development.
作用機序
The mechanism of action of APPE is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. APPE has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are all involved in the inflammatory response.
Biochemical and Physiological Effects:
APPE has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. APPE has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response.
実験室実験の利点と制限
APPE has several advantages for use in lab experiments. It is a highly potent compound, which means that it can be used at lower concentrations than other compounds. It is also highly selective, which means that it can target specific pathways without affecting other pathways. However, APPE has some limitations, including its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on APPE. One area of research is the development of new synthetic methods for APPE that are more efficient and cost-effective. Another area of research is the investigation of APPE as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of APPE and its potential side effects.
合成法
The synthesis of APPE is a complex process that involves several steps. The first step involves the synthesis of 2-(3-aminophenyl)ethanone, which is then reacted with 2-pyridin-4-ylpyrrolidine to form the final product, APPE. The synthesis of APPE requires careful control of reaction conditions and purification steps to ensure the production of a high-quality product.
科学的研究の応用
APPE has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, neurological disorders, and inflammation. APPE has been shown to have potent anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
特性
IUPAC Name |
2-(3-aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-15-4-1-3-13(11-15)12-17(21)20-10-2-5-16(20)14-6-8-19-9-7-14/h1,3-4,6-9,11,16H,2,5,10,12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIVUSJBSIZRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC(=CC=C2)N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chloro-2-methylphenoxy)-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]butanamide](/img/structure/B7555418.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)


![4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)
![5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7555507.png)